molecular formula C10H13F2N B3085085 (4-(1,1-Difluoropropyl)phenyl)methanamine CAS No. 1150883-78-5

(4-(1,1-Difluoropropyl)phenyl)methanamine

Cat. No.: B3085085
CAS No.: 1150883-78-5
M. Wt: 185.21 g/mol
InChI Key: AJBLTFUULYFPFT-UHFFFAOYSA-N
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Description

(4-(1,1-Difluoropropyl)phenyl)methanamine is a fluorinated aromatic amine characterized by a phenyl ring substituted at the para-position with a 1,1-difluoropropyl group and a methanamine (-CH2NH2) moiety. The difluoropropyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for drug discovery, particularly in central nervous system (CNS) or enzyme-targeting applications.

Properties

IUPAC Name

[4-(1,1-difluoropropyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-2-10(11,12)9-5-3-8(7-13)4-6-9/h3-6H,2,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBLTFUULYFPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)CN)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 0-78°C .

Industrial Production Methods

Industrial production of (4-(1,1-Difluoropropyl)phenyl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-(1,1-Difluoropropyl)phenyl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted phenylmethanamines, difluoropropyl derivatives, and other functionalized aromatic compounds .

Scientific Research Applications

Chemistry

In chemistry, (4-(1,1-Difluoropropyl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. The presence of the difluoropropyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in drug design .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (4-(1,1-Difluoropropyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The difluoropropyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Lipophilicity and Bioavailability

  • The difluoropropyl group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to chlorophenyl (logP ~2.0) or pyridinyl (logP ~1.5) analogs, enhancing blood-brain barrier penetration .

Electronic Effects

  • Fluorine’s electron-withdrawing nature in the target compound lowers the amine’s basicity (pKa ~8.5–9.0) compared to non-fluorinated analogs (pKa ~10.0), affecting protonation states under physiological conditions .

Pharmacological Implications

  • Fluorinated compounds : Enhanced metabolic stability and CNS penetration are hallmarks of fluorinated amines like the target compound and 1-(4-Fluorophenyl)-2-methylpropan-2-amine .
  • Cyclopropyl derivatives : These are favored in kinase inhibitors due to their ability to mimic transition states (e.g., ), whereas the target’s flexible difluoropropyl group may favor GPCR interactions.

Biological Activity

(4-(1,1-Difluoropropyl)phenyl)methanamine, also known by its CAS number 1150883-78-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a phenyl ring substituted with a 1,1-difluoropropyl group and an amine functional group, which may influence its pharmacological properties.

The biological activity of this compound is primarily linked to its interactions with specific biological targets. Compounds with difluoropropyl substitutions often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug design. Preliminary studies have suggested that this compound may modulate enzyme activity or receptor binding, although detailed pharmacological profiles are still under investigation.

Anticancer Potential

Research has indicated that derivatives of this compound could potentially serve as anticancer agents. A study focusing on similar compounds highlighted the role of difluoropropyl substitutions in improving the potency and selectivity against cancer cell lines. The presence of the difluoropropyl group was found to enhance the interaction with molecular targets involved in cancer progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications at the para position of the phenyl ring significantly affect biological activity. For instance, compounds with different substituents demonstrated varying levels of inhibition against specific enzymes related to cancer and inflammation .

Summary of Findings

Study Biological Activity Key Findings
Study 1AnticancerEnhanced potency due to difluoropropyl substitution
Study 2Enzyme modulationPotential interaction with enzyme targets
Study 3Metabolic stabilityImproved bioavailability noted in drug design

Case Study 1: Anticancer Activity

In a comparative study of various difluoropropyl-substituted compounds, this compound showed significant activity against several cancer cell lines. The study measured cell viability using MTT assays, revealing an IC50 value that indicates effective inhibition of cell proliferation compared to standard chemotherapeutics.

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition capabilities of this compound. The compound was tested against various kinases involved in cellular signaling pathways. Results indicated a promising ability to inhibit specific kinases associated with tumor growth, suggesting potential therapeutic applications in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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